molecular formula C9H7Cl2N5 B13132574 N~1~-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine CAS No. 83372-60-5

N~1~-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine

Cat. No.: B13132574
CAS No.: 83372-60-5
M. Wt: 256.09 g/mol
InChI Key: WYVZSGZYQXOJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with two chlorine atoms and a benzene ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with benzene-1,4-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of chlorine atoms by the amine group. The reaction is performed in a suitable solvent, such as acetone or dioxane, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of efficient mixing and temperature control systems ensures the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in solvents such as acetone, dioxane, or dichloroethane, under controlled temperature and pH conditions .

Major Products Formed

The major products formed from the reactions of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine include other triazine derivatives such as:

Uniqueness

N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both triazine and benzene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

N~1~-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological efficacy based on recent research findings.

  • CAS Number : 83372-60-5
  • Molecular Formula : C9_9H7_7Cl2_2N5_5
  • Molecular Weight : 256.09 g/mol
  • LogP : 0.448

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4,6-dichloro-1,3,5-triazine with benzene-1,4-diamine under controlled conditions. Characterization is performed using techniques such as FTIR and NMR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits selective activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Klebsiella pneumoniae128Weak
Streptococcus mutans16Strong

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has a stronger effect against Streptococcus mutans, which is significant for dental applications.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with bacterial protein synthesis and disruption of cell wall integrity. This is supported by biochemical assays showing alterations in enzyme activities associated with bacterial growth inhibition.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various applications:

  • In Vitro Studies : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus in a laboratory setting. The study utilized agar diffusion methods to measure inhibition zones.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound against infections caused by resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

Properties

CAS No.

83372-60-5

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

IUPAC Name

4-N-(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C9H7Cl2N5/c10-7-14-8(11)16-9(15-7)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14,15,16)

InChI Key

WYVZSGZYQXOJKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.